molecular formula C16H17BrN2O3S B6351203 N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide CAS No. 2484905-98-6

N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide

Cat. No. B6351203
CAS RN: 2484905-98-6
M. Wt: 397.3 g/mol
InChI Key: CAPOVMKFVXUYEX-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide (N-BMMSH) is a synthetic compound with a variety of properties, most notably its ability to act as a catalyst for a variety of chemical reactions. N-BMMSH has been studied for its potential applications in the fields of organic synthesis, drug synthesis, and biochemical research. This introduction will provide a brief overview of N-BMMSH's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Additionally, this introduction will provide a list of possible future directions for research and development of N-BMMSH.

Scientific Research Applications

N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide has been studied for its potential applications in the fields of organic synthesis, drug synthesis, and biochemical research. In organic synthesis, N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide has been used as a catalyst for the synthesis of a variety of organic compounds, including heterocycles, diols, and amines. In drug synthesis, N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide has been used as a catalyst for the synthesis of a variety of drugs, including antifungal agents, anti-cancer agents, and anti-inflammatory agents. In biochemical research, N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide has been used as a catalyst for the synthesis of a variety of proteins and enzymes, including lipases, proteases, and amylases.

Mechanism of Action

N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide acts as a catalyst in the Mitsunobu reaction by activating the organic azide and alcohol substrates. The activated substrates then react to form a sulfonohydrazide, which is then purified by recrystallization and characterized using spectroscopic techniques.
Biochemical and Physiological Effects
N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide has been studied for its potential biochemical and physiological effects. In animal studies, N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide has been shown to have anti-inflammatory, anti-tumor, and anti-fungal effects. Additionally, N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide has been shown to inhibit the growth of certain types of bacteria.

Advantages and Limitations for Lab Experiments

N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide has several advantages and limitations when used in laboratory experiments. One advantage of N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide is that it is relatively inexpensive and easy to obtain. Additionally, N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide is a relatively mild catalyst, making it suitable for a variety of reactions. However, N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide is not compatible with aqueous systems and is sensitive to oxygen, making it unsuitable for certain types of reactions.

Future Directions

There are a variety of possible future directions for research and development of N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide. These include exploring the potential for N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide to act as a catalyst for other types of reactions, such as the synthesis of polymers and biomolecules; investigating the potential for N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide to be used in the synthesis of drugs and other bioactive molecules; and exploring the potential for N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide to be used in the synthesis of materials for use in biotechnology and nanotechnology. Additionally, further research into the biochemical and physiological effects of N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide could lead to the development of new therapies and treatments.

Synthesis Methods

N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide is synthesized through a process known as the Mitsunobu reaction, which involves the reaction of an alcohol with an organic azide in the presence of a phosphine oxide. This reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide. The resulting product is a sulfonohydrazide, which is then purified by recrystallization and characterized using spectroscopic techniques.

properties

IUPAC Name

N-[(E)-1-(3-bromo-4-methoxyphenyl)ethylideneamino]-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3S/c1-11-4-7-14(8-5-11)23(20,21)19-18-12(2)13-6-9-16(22-3)15(17)10-13/h4-10,19H,1-3H3/b18-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPOVMKFVXUYEX-LDADJPATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide

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